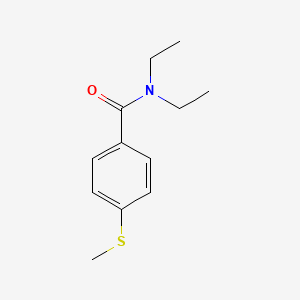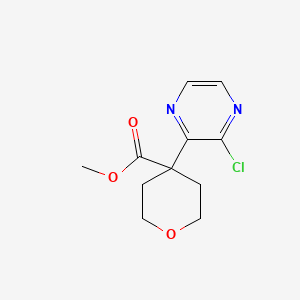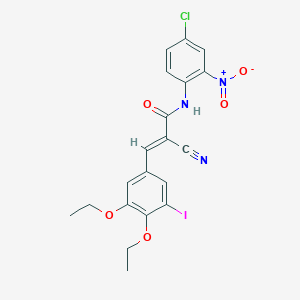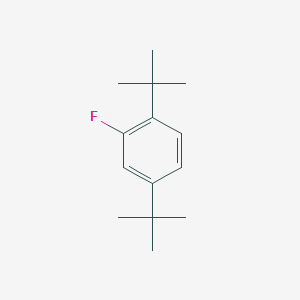![molecular formula C10H13F3N2O2S B7550045 4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid](/img/structure/B7550045.png)
4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MTTB or TFB-TAM, and it is a thiazolylmethyl-containing amino acid derivative. This compound has been synthesized using various methods and has shown potential in various scientific research applications, including cancer treatment, inflammation, and neurological disorders.
作用機序
The mechanism of action of 4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid can have various biochemical and physiological effects. It can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. It can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
実験室実験の利点と制限
One of the main advantages of using 4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid in lab experiments is its potential as a therapeutic agent for various diseases. It has shown promising results in animal models, and further research is needed to determine its efficacy in humans.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and can affect its bioavailability.
将来の方向性
There are several future directions for research involving 4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid. One area of research is the development of more efficient synthesis methods to produce this compound. Another area of research is the investigation of its potential as a therapeutic agent for other diseases such as cardiovascular disease and diabetes.
Furthermore, research is needed to determine the optimal dosage and administration of this compound in humans. Studies are also needed to investigate its potential side effects and toxicity in humans.
Conclusion
4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid is a promising compound for scientific research. It has shown potential in various areas such as cancer treatment, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and determine its efficacy and safety in humans.
合成法
The synthesis of 4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid involves a series of chemical reactions. The most common method involves the reaction between 2-methyl-4-(methylthio)thiazole and 4,4,4-trifluoro-3-oxobutanoic acid, followed by the addition of methylamine. The resulting compound is then purified using various chromatography techniques.
科学的研究の応用
4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid has shown potential in various scientific research applications. One of the most promising areas of research is cancer treatment. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells.
Inflammation is another area of research where this compound has shown potential. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Neurological disorders such as Alzheimer's disease and Parkinson's disease are also areas of research where this compound has shown potential. Studies have shown that it can protect neurons from oxidative stress and reduce neuroinflammation.
特性
IUPAC Name |
4,4,4-trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2S/c1-6-14-7(5-18-6)4-15(2)8(3-9(16)17)10(11,12)13/h5,8H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIULFBDFEKXMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)C(CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B7549963.png)



![4-[(E)-2-(3-fluorophenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B7549976.png)
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7549977.png)
![2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol](/img/structure/B7549985.png)


![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7550017.png)
![[(Z)-(5,6-dichloro-2,3-dimethyl-4-oxocyclohex-2-en-1-ylidene)amino] benzenesulfonate](/img/structure/B7550018.png)

![3-tert-butyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B7550035.png)
![1h-Pyrazolo[4,3-c]pyridine,3-methyl-4-(4-morpholinyl)-](/img/structure/B7550039.png)